N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine

Catalog No.
S7366768
CAS No.
M.F
C14H21NO2S
M. Wt
267.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2...

Product Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

InChI

InChI=1S/C14H21NO2S/c1-14(2,13-6-4-3-5-7-13)15-10-12-8-9-18(16,17)11-12/h3-7,12,15H,8-11H2,1-2H3

InChI Key

SVDWYKGQDTZZDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NCC2CCS(=O)(=O)C2
N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenylpropan-2-amine, commonly known as DTTMA, is a synthetic compound derived from thiolactam and amphetamine. Its molecular formula is C14H17NO2S, and its molecular weight is 267.36 g/mol.
DTTMA is a psychoactive compound that has attracted significant attention from researchers due to its potential as a model compound for understanding the interactions between drugs and the central nervous system.
DTTMA is a white to off-white crystalline powder that is soluble in water, ethanol, and methanol. It has a melting point of 110-112 °C and a boiling point of 398.9 °C. DTTMA is stable under normal conditions and can be stored at room temperature in a dry place.
DTTMA can be synthesized through a multistep reaction involving thiolactam and amphetamine. The reaction involves the formation of a thiolactam intermediate, which is subsequently reacted with amphetamine to form DTTMA.
The compound can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
DTTMA can be analyzed using various analytical methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE). GC and HPLC are widely used techniques for the quantitative analysis of DTTMA in biological fluids and tissues.
DTTMA exhibits both stimulant and hallucinogenic properties. It acts as a dopamine reuptake inhibitor and serotonin releaser, leading to increased levels of neurotransmitters in the brain. DTTMA has also been shown to bind to various receptors in the brain, including serotonin 5-HT2A and dopamine D2 receptors.
Animal studies have shown that DTTMA has a low acute toxicity. It has a high therapeutic index, meaning that its effective dose is well below its toxic dose. However, the long-term effects of DTTMA on animal and human health are not known.
DTTMA has been used as a model compound in various scientific experiments, including studies on the interaction between drugs and the central nervous system. It has also been used in the development of new therapeutic drugs for the treatment of psychiatric disorders.
DTTMA continues to be an area of active research, with new studies exploring its potential therapeutic applications and its mechanism of action in the brain. Researchers are also exploring the potential of DTTMA as a tool for understanding the neurobiological basis of addiction and other psychiatric disorders.
DTTMA has potential implications in various fields of research and industry. It may be useful in the development of new therapeutic drugs for the treatment of psychiatric disorders such as depression, anxiety, and addiction. DTTMA may also have applications in the field of neuropharmacology and drug discovery.
One of the limitations of DTTMA is the lack of knowledge about its long-term effects on animal and human health. More research is needed to understand the long-term effects of DTTMA and its potential for toxicity. Additionally, the precise mechanism of action of DTTMA in the brain is not well understood, and more research is needed to elucidate this mechanism.
1. Investigating the potential of DTTMA in the treatment of psychiatric disorders such as depression, anxiety, and addiction
2. Developing new analogs of DTTMA with improved safety and efficacy profiles
3. Exploring the potential of DTTMA as a tool for understanding the neurobiological basis of addiction and other psychiatric disorders
4. Investigating the use of DTTMA in combination with other drugs for the treatment of psychiatric disorders
5. Studying the effects of DTTMA on animal and human health in the long term to determine its safety for therapeutic use
6. Investigating the use of DTTMA as a tool for understanding the role of neurotransmitters in the brain
7. Developing new analytical methods for the detection and quantification of DTTMA in biological fluids and tissues
8. Exploring the potential of DTTMA in the field of neuropharmacology and drug discovery.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

267.12930009 g/mol

Monoisotopic Mass

267.12930009 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-08-27

Explore Compound Types